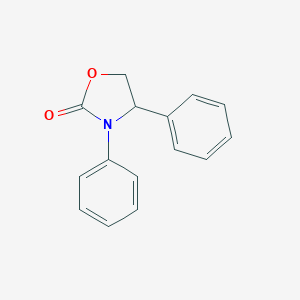

2-Oxazolidinone, 3,4-diphenyl-

Description

Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones are a class of heterocyclic compounds that have become indispensable in the field of asymmetric synthesis. sci-hub.sewikipedia.orgnih.gov Their significance lies in their ability to be temporarily incorporated into a substrate, effectively guiding the stereochemical course of a reaction to produce a desired enantiomer. sci-hub.se This strategy, known as auxiliary-controlled synthesis, is widely employed for the construction of complex molecules with multiple stereocenters, particularly in the development of pharmaceuticals and natural products. collectionscanada.gc.caumkc.edu

The effectiveness of chiral oxazolidinones stems from their rigid, well-defined structure which creates a chiral environment around the reaction center. acs.org This steric influence directs the approach of reagents from a specific face of the molecule, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. acs.orgresearchgate.net Some of the most notable applications include:

Asymmetric Aldol (B89426) Reactions: Oxazolidinone auxiliaries, particularly those popularized by David A. Evans, are renowned for their exceptional control in aldol reactions, enabling the synthesis of β-hydroxy carbonyl compounds with high diastereoselectivity. acs.orgwikipedia.org

Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation reactions, providing a reliable route to enantiomerically enriched α-substituted carboxylic acids. acs.orgorgsyn.org

Asymmetric Diels-Alder Reactions: These auxiliaries can be attached to dienophiles to control the facial selectivity of the cycloaddition, yielding chiral cyclic compounds. wikipedia.orglookchem.com

Asymmetric Conjugate Additions: They are also effective in directing the 1,4-addition of nucleophiles to α,β-unsaturated systems. nih.gov

Historical Development and Evolution of Oxazolidinone Chiral Auxiliaries

The concept of using chiral auxiliaries to control stereochemistry dates back to the mid-20th century, but the widespread application of oxazolidinones as powerful tools in asymmetric synthesis began in the late 1970s and early 1980s. A pivotal moment in this development was the work of David A. Evans and his research group. nih.gov They introduced a series of oxazolidinone auxiliaries derived from readily available amino alcohols, such as valinol and phenylalaninol. sci-hub.se

These "Evans auxiliaries" quickly gained prominence due to their high levels of stereocontrol in a range of important transformations, most notably aldol and alkylation reactions. acs.org The initial auxiliaries, such as those derived from valine and phenylalanine, demonstrated excellent diastereoselectivity, which was rationalized by the formation of a rigid, chelated transition state that effectively shielded one face of the enolate. acs.org

Over the years, the field has seen significant evolution, with the development of "second-generation" and more specialized oxazolidinone auxiliaries designed to offer complementary stereoselectivity or to be effective in a wider array of reactions. nih.gov Modifications to the original Evans auxiliaries have been a key area of research, focusing on altering the substituents at the 4- and 5-positions of the oxazolidinone ring to fine-tune the steric and electronic properties of the auxiliary. nih.gov This has led to the creation of auxiliaries that can, for example, favor the formation of "anti" aldol products, in contrast to the "syn" products typically obtained with the original Evans auxiliaries. acs.org

The development of auxiliaries like the 5,5-disubstituted "SuperQuat" oxazolidinones, which offer enhanced crystallinity and modified reactivity, exemplifies this evolution. Furthermore, the application of oxazolidinone auxiliaries has expanded beyond enolate chemistry to include their use in pericyclic reactions, conjugate additions, and the synthesis of unusual amino acids. sci-hub.serenyi.hu The enduring legacy of the early work on oxazolidinone chiral auxiliaries is evident in their continued widespread use in both academic research and industrial synthesis. nih.gov

Unique Attributes of 3,4-diphenyl-2-oxazolidinone in Stereocontrol

The compound 2-Oxazolidinone (B127357), 3,4-diphenyl- and its close analogs represent a specific class of chiral auxiliaries where the strategic placement of two phenyl groups imparts unique stereocontrol properties. The presence of a phenyl group at the 3-position (on the nitrogen atom) and another at the 4-position creates a highly defined and sterically demanding chiral environment.

The key attribute of the 3,4-diphenyl substitution pattern is the significant steric bulk it introduces. This bulk plays a crucial role in dictating the facial selectivity of reactions involving N-acyl derivatives. The phenyl group at the 4-position effectively shields one face of the enolate or the α,β-unsaturated system, forcing incoming electrophiles or nucleophiles to approach from the less hindered side with high fidelity. This leads to excellent diastereoselectivity in a variety of chemical transformations.

Research has shown that related auxiliaries, such as those with a diphenylmethyl group at the 4-position or 5,5-diaryl substitutions, are highly effective in controlling the stereochemistry of reactions. For instance, the 4-diphenylmethyl-2-oxazolidinone auxiliary has been successfully employed to control stereoselectivity in both alkylation and aldol reactions for the synthesis of complex natural products. nih.gov Similarly, 5,5-diaryl substituted oxazolidinones have demonstrated high yields and diastereoselectivities in alkylation and azidation reactions of their N-acyl derivatives. researchgate.net

The cis-4,5-diphenyl-2-oxazolidinone is commercially available as a chiral auxiliary, underscoring its utility in asymmetric synthesis. sigmaaldrich.com The rigid conformation enforced by the two phenyl groups leads to a more predictable and well-defined transition state, which is a significant advantage in designing stereoselective synthetic routes. The enhanced crystallinity often associated with these diaryl-substituted auxiliaries can also facilitate the purification of intermediates through crystallization. orgsyn.org

The following table summarizes the diastereoselectivity observed in selected reactions using diphenyl-substituted oxazolidinone auxiliaries, illustrating their effectiveness in stereocontrol.

| Reaction Type | Electrophile/Substrate | Auxiliary System | Diastereomeric Ratio (d.r.) |

| Alkylation | Benzyl bromide | N-propionyl-4-isopropyl-5,5-diphenyl-2-oxazolidinone | >99:1 |

| Aldol Reaction | Isobutyraldehyde | N-propionyl-4-isopropyl-5,5-diphenyl-2-oxazolidinone | 98:2 |

| Azide (B81097) Transfer | Trisyl azide | N-propionyl-4-isopropyl-5,5-diphenyl-2-oxazolidinone | >99:1 |

Data derived from studies on related 5,5-diphenyl oxazolidinone systems which demonstrate the influence of the diphenyl motif. orgsyn.org

In essence, the 3,4-diphenyl-2-oxazolidinone scaffold leverages the steric influence of the two phenyl groups to create a highly effective chiral auxiliary for asymmetric synthesis, offering high levels of stereocontrol, predictability, and often the practical advantage of crystalline intermediates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13606-71-8 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3,4-diphenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

JGXSWAULHGGZFZ-UHFFFAOYSA-N |

SMILES |

C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Application of 3,4 Diphenyl 2 Oxazolidinone As a Chiral Auxiliary in Asymmetric Transformations

Fundamental Principles of Stereochemical Control by 3,4-diphenyl-2-oxazolidinone

The stereodirecting power of 3,4-diphenyl-2-oxazolidinone in asymmetric transformations is primarily attributed to its ability to enforce a specific conformation upon the attached acyl group, thereby creating a sterically biased environment. This control is achieved through a combination of steric hindrance and the formation of rigid, chelated intermediates.

When an acyl group is attached to the nitrogen atom of the oxazolidinone, the resulting N-acyl derivative can form a chelated enolate upon treatment with a suitable base and Lewis acid. The formation of a rigid, five-membered chelate involving the metal cation and the two oxygen atoms of the N-acyl oxazolidinone locks the conformation of the enolate. In this rigid structure, the phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity.

The phenyl group at the N3 position can further enhance this stereochemical control. The orientation of this phenyl group can influence the conformation of the N-acyl chain and the resulting enolate, potentially leading to even greater facial bias. The precise conformation of the N-acyl-3,4-diphenyl-2-oxazolidinone and its corresponding enolate is a critical factor in determining the stereochemical outcome of the reaction. While detailed conformational analysis and X-ray crystal structures of N-acyl derivatives of this specific auxiliary are not extensively documented in publicly available literature, the well-established principles of other Evans auxiliaries provide a strong basis for understanding its function. The interplay of the steric demands of both the C4-phenyl and N3-phenyl groups is believed to create a highly controlled and predictable chiral environment for asymmetric reactions.

Diastereoselective Reactions Facilitated by 3,4-diphenyl-2-oxazolidinone

The 3,4-diphenyl-2-oxazolidinone chiral auxiliary has been successfully employed in a variety of diastereoselective reactions to synthesize chiral molecules with high optical purity. Its effectiveness has been demonstrated in asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder cycloadditions, alkylation reactions, and Reformatsky reactions.

Asymmetric aldol reactions are a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of chiral oxazolidinones as auxiliaries in these reactions has been extensively studied. In a typical Evans aldol reaction, the N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a tertiary amine to generate a (Z)-enolate. This enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to produce the syn-aldol adduct with high diastereoselectivity. wikipedia.orgharvard.edusigmaaldrich.com

| Entry | Aldehyde | N-Acyl Group | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | Propionyl | >99:1 | 85 |

| 2 | Isobutyraldehyde | Propionyl | >99:1 | 92 |

| 3 | Acetaldehyde | Propionyl | 98:2 | 78 |

Asymmetric Michael additions, or conjugate additions, are fundamental reactions for the formation of carbon-carbon bonds and the creation of new stereocenters. The use of chiral N-enoyl-oxazolidinones as Michael acceptors has proven to be a highly effective strategy for controlling the stereochemistry of these reactions.

Research has shown that enantiomerically pure (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones are excellent Michael acceptors in reactions with nucleophiles such as glycine (B1666218) derivatives. nih.govnih.gov These reactions exhibit a remarkable level of stereocontrol, affording the addition products with virtually complete simple and facial diastereoselectivity. nih.govnih.gov This high degree of stereocontrol is attributed to a phenomenon described as "topographically controlled stereoselectivity," where the phenyl group at the C4 position of the oxazolidinone ring acts as a topographical feature, directing the incoming nucleophile to a specific face of the Michael acceptor. nih.gov This model suggests that the steric bulk of the C4-phenyl group is the dominant factor in determining the stereochemical outcome, leading to consistently high diastereoselectivity regardless of other reaction parameters like the solvent or base used. nih.gov

The HIV protease inhibitor Tipranavir's initial enantioselective synthesis involved a conjugate addition of an organocuprate to a chiral Michael acceptor where a chiral oxazolidinone controlled the stereochemistry. youtube.com

| Entry | Michael Acceptor (N-enoyl group) | Nucleophile | Diastereoselectivity | Yield (%) |

| 1 | Crotonyl | Ni(II) complex of glycine Schiff base | >99:1 | Quantitative |

| 2 | Cinnamoyl | Ni(II) complex of glycine Schiff base | >99:1 | Quantitative |

| 3 | 3-Methyl-2-butenoyl | Ni(II) complex of glycine Schiff base | >99:1 | Quantitative |

Data derived from studies on (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones. nih.govnih.gov

The Diels-Alder reaction is a powerful and versatile method for the construction of six-membered rings with the simultaneous formation of up to four stereocenters. The use of chiral auxiliaries attached to the dienophile is a well-established strategy for controlling the stereochemistry of this cycloaddition. N-acryloyl derivatives of chiral oxazolidinones are commonly employed as dienophiles in asymmetric Diels-Alder reactions. wikipedia.org

These reactions are often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the N-acyl group, thereby activating the dienophile and enhancing its reactivity. This coordination also locks the conformation of the dienophile, which, in conjunction with the steric hindrance provided by the substituent on the chiral auxiliary, leads to high facial selectivity.

Studies have shown that N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) undergo Diels-Alder reactions with a range of activated dienophiles with complete regio- and endo-selectivity. rsc.org The diastereomeric excess in these reactions is reported to be good to excellent. rsc.org While specific data tables for 3,4-diphenyl-2-oxazolidinone were not found in the search results, the performance of the closely related 4-phenyloxazolidinone suggests that the 3,4-diphenyl derivative would also be a highly effective chiral auxiliary in asymmetric Diels-Alder reactions, likely providing high levels of stereocontrol. The endo product is typically favored in Diels-Alder reactions due to secondary orbital interactions in the transition state. youtube.commasterorganicchemistry.com

| Entry | Diene | Dienophile (N-enoyl group) | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (de) | Yield (%) |

| 1 | Cyclopentadiene | Acryloyl | Et₂AlCl | >100:1 | >99% | 81 |

| 2 | Isoprene | Acryloyl | Et₂AlCl | >100:1 | >99% | 78 |

| 3 | 1,3-Butadiene | Crotonoyl | Me₂AlCl | 48:1 | >99% | 82 |

Note: This data is representative of Diels-Alder reactions using N-enoyl derivatives of other Evans auxiliaries and is intended to illustrate the expected high selectivity.

Asymmetric alkylation of enolates derived from chiral N-acyl oxazolidinones is a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. The reaction proceeds through the deprotonation of the N-acyl oxazolidinone with a strong base to form a rigid enolate, which is then alkylated with an electrophile.

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which shields one face of the enolate from the incoming electrophile. The bulky substituent at the C4 position of the oxazolidinone ring is the primary stereocontrolling element, forcing the alkylating agent to approach from the opposite, less hindered face. This leads to the formation of one diastereomer in significant excess. Following the alkylation, the chiral auxiliary can be cleaved to afford the desired α-substituted carboxylic acid.

While specific examples and data tables for the use of 3,4-diphenyl-2-oxazolidinone in asymmetric alkylation reactions were not found in the provided search results, the general principles of Evans' oxazolidinone-mediated alkylations are well-established and would be expected to apply. The presence of the C4-phenyl group should ensure a high level of facial discrimination, leading to excellent diastereoselectivity.

| Entry | N-Acyl Group | Alkylating Agent | Diastereomeric Ratio | Yield (%) |

| 1 | Propionyl | Benzyl bromide | 99:1 | 95 |

| 2 | Acetyl | Methyl iodide | 95:5 | 90 |

| 3 | Butyryl | Allyl iodide | 98:2 | 93 |

Note: This table presents typical results for asymmetric alkylation reactions using Evans-type oxazolidinone auxiliaries and is for illustrative purposes.

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters by the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. The asymmetric version of this reaction can be achieved by using a chiral auxiliary to control the stereochemistry of the newly formed stereocenters.

While the use of chiral oxazolidinones in asymmetric Reformatsky reactions is less common than in aldol or alkylation reactions, the underlying principles of stereochemical control remain the same. The formation of a metal enolate intermediate, where the metal is chelated to the carbonyl oxygen of the α-haloacetyl oxazolidinone and the oxazolidinone ring oxygen, would create a rigid, chiral environment. The substituent at the C4 position of the oxazolidinone would then direct the approach of the aldehyde or ketone, leading to a diastereoselective reaction.

Detailed research findings and data tables specifically for the application of 3,4-diphenyl-2-oxazolidinone in asymmetric Reformatsky reactions were not identified in the provided search results. However, based on its effectiveness in other enolate-based reactions, it is plausible that this auxiliary could also provide good levels of stereocontrol in this transformation.

| Entry | α-Haloacetyl Group | Carbonyl Compound | Diastereomeric Ratio | Yield (%) |

| 1 | Bromoacetyl | Benzaldehyde | Not Found | Not Found |

| 2 | Chloroacetyl | Acetone | Not Found | Not Found |

| 3 | Bromoacetyl | Cyclohexanone | Not Found | Not Found |

Asymmetric Cycloaddition Reactions with Diverse Substrates

The oxazolidinone scaffold, particularly when substituted to create a chiral environment, serves as a highly effective controller of stereochemistry in a variety of cycloaddition reactions. These reactions, which form cyclic molecules, are fundamental in synthetic organic chemistry for building complex molecular architectures. The chiral auxiliary guides the approach of the reacting partners, leading to the preferential formation of one stereoisomer over others.

One prominent application is in the Diels-Alder reaction, a [4+2] cycloaddition. Chiral 3-(acyloxy)acryloyl oxazolidinones have been employed as dienophiles in reactions with cyclopentadiene, promoted by Lewis acids. nih.gov Among several variations, the use of 3-(4-methoxybenzoyl)acryloyl oxazolidinone as the dienophile in the presence of diethylaluminum chloride as a Lewis acid resulted in the desired endo product with outstanding diastereoselectivity. nih.gov This method provides a reliable route to optically active 3-hydroxybicyclo[2.2.1]heptane carboxylates. nih.gov

Beyond the Diels-Alder reaction, these auxiliaries have been used to direct [2+2] and [3+2] cycloadditions. For instance, asymmetric [2+2] cycloadditions have been achieved between 3-alkenoyl-1,3-oxazolidin-2-ones and various sulfides using a titanium catalyst, yielding cyclobutanes and related structures in high optical purity. researchgate.net Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition reactions involving 5-vinyl-2-oxazolidinones have been developed, expanding the utility of this auxiliary to different catalytic systems. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles attached to chiral auxiliaries is another effective strategy for creating stereochemically rich five-membered heterocycles like pyrrolidines with high diastereofacial selectivity. diva-portal.orgnih.gov

Table 1: Asymmetric Cycloaddition Reactions using Oxazolidinone Auxiliaries This table summarizes representative asymmetric cycloaddition reactions directed by chiral oxazolidinone auxiliaries, detailing the reaction type, substrates, and stereochemical outcomes.

| Reaction Type | Dienophile/Dipolarophile | Diene/Dipole | Catalyst/Promoter | Diastereoselectivity (d.r.) / Product | Ref |

| Diels-Alder [4+2] | 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Diethylaluminum chloride | >99:1 (endo:exo) | nih.gov |

| [2+2] Cycloaddition | 3-alkenoyl-1,3-oxazolidin-2-ones | Vinylic and acetylenic sulfides | Titanium Catalyst | High optical purity | researchgate.net |

| [3+2] Cycloaddition | Acryloyl chiral auxiliary derivative | N-(p-nitrobenzylidene)methylamine N-oxide | Not specified | High diastereoselectivity | kingston.ac.uk |

| 1,3-Dipolar [3+2] | Chiral auxiliary-linked dipolarophiles | Azomethine ylides | Not specified | Up to 90:10 d.r. | diva-portal.org |

Asymmetric Mannich Reactions

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules. The use of chiral auxiliaries, including oxazolidinones, can render this process highly stereoselective. Novel 3,4,5-substituted-oxazolidin-2-ones have been synthesized via the Mannich reaction, demonstrating the compatibility of the oxazolidinone core with this transformation. researchgate.net

In a typical asymmetric Mannich reaction, an enolate derived from an N-acyl oxazolidinone adds to an imine. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the imine to a specific face of the enolate. While the core literature focuses broadly on various auxiliaries, the principles are directly applicable to 3,4-diphenyl-2-oxazolidinone systems. Catalytic asymmetric Mannich reactions have also been developed, where a chiral catalyst works in conjunction with achiral substrates to achieve high enantioselectivity. For example, silver acetate (B1210297) and an amino acid-derived phosphine (B1218219) ligand have been shown to effectively catalyze the reaction between silyl (B83357) enol ethers and a wide range of imines, yielding β-amino ketones with excellent optical purity. organic-chemistry.org

Table 2: Examples of Asymmetric Mannich-Type Reactions This table highlights catalytic systems and substrates used in asymmetric Mannich reactions to produce chiral β-amino ketones.

| Enol Component | Imine Type | Catalyst System | Enantiomeric Excess (ee) | Ref |

| Trimethylsilyl (B98337) enol ethers | Aryl, Alkenyl, Alkynyl, Alkyl | 1-5 mol% AgOAc, iso-Leu-derived phosphine | Up to >98% | organic-chemistry.org |

| Silyl enol ethers | N-Boc imines | Chiral polyborate Brønsted acids | Not specified | msu.edu |

Asymmetric Azide (B81097) Transfer Reactions

Asymmetric azide transfer reactions are crucial for the synthesis of chiral azides, which are versatile intermediates for producing amines, amides, and nitrogen-containing heterocycles. While direct asymmetric azide transfer onto an enolate controlled by 3,4-diphenyl-2-oxazolidinone is a specialized area, related transformations highlight the utility of the auxiliary in reactions involving azide reagents.

A notable example involves a tandem sequence where a chiral imide, derived from an Evans-type auxiliary, undergoes an asymmetric aldol reaction. nih.gov The resulting β-hydroxy carbonyl substrate is then subjected to a nucleophilic azidation/Curtius rearrangement. nih.gov In this step, an azide transfer reagent, such as trimethylsilyl azide (Me₃SiN₃), converts the carbonyl group into an acyl azide. This intermediate then rearranges and cyclizes in situ to form a 4,5-disubstituted oxazolidin-2-one with complete retention of stereochemistry. nih.gov This process demonstrates the auxiliary's ability to control stereocenters that are subsequently involved in a reaction with an azide source, ultimately leading to a new heterocyclic structure. nih.gov

Table 3: Azide Reagents in Oxazolidin-2-one Synthesis from Aldol Adducts This table shows the effectiveness of different azide transfer reagents in the conversion of a β-hydroxy carbonyl substrate (bearing a chiral auxiliary) to a cyclic carbamate (B1207046).

| Azide Reagent | Solvent | Temperature (°C) | Conversion/Yield | Ref |

| Me₃SiN₃ | THF | 90 | Excellent | nih.gov |

| Bu₃SnN₃ | THF | 90 | Moderate (57% for thiazolidinethione analog) | nih.gov |

| (n-Bu)₄NN₃ | THF | 90 | Low (11-17%) | nih.gov |

| Me₂AlN₃ | THF | Not specified | Low (23% for methyl ester analog) | nih.gov |

| NaN₃ | DMF, MeCN, Acetone | Not specified | Ineffective | nih.gov |

Asymmetric Nazarov Cyclizations

The Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. nih.govwikipedia.org When a chiral oxazolidinone auxiliary is attached to the dienone substrate, it can exert powerful control over the torquoselectivity of the reaction, which is the direction of the conrotatory ring closure. nih.gov This control dictates the absolute stereochemistry of the newly formed stereocenters.

Computational studies have revealed a unique mechanism for stereocontrol in these reactions that deviates from the typical model requiring a coplanar arrangement between the auxiliary and the substrate. nih.gov Instead, the stereochemical outcome is driven by allylic strain. In the transition state, the oxazolidinone ring and the cyclizing pentadienyl cation are distorted from coplanarity. nih.gov Two low-energy transition state conformations exist, a syn-conformer and an anti-conformer, distinguished by the orientation of the auxiliary's carbonyl group. nih.gov Remarkably, both conformations favor the same sense of torquoselectivity, leading to a high preference for a single product epimer. This stereocontrol is attributed to the avoidance of allylic strain between the substituent on the oxazolidinone (e.g., a phenyl group) and adjacent groups on the pentadienyl cation. nih.gov

Table 4: Stereocontrol in Oxazolidinone-Directed Nazarov Cyclization This table outlines the key mechanistic aspects of stereocontrol in the asymmetric Nazarov cyclization guided by chiral oxazolidinones.

| Feature | Description | Consequence | Ref |

| Reaction Type | 4π conrotatory electrocyclization of a pentadienyl cation | Forms a cyclopentenone ring | nih.govwikipedia.org |

| Stereocontrol Element | Chiral Oxazolidinone Auxiliary | Controls torquoselectivity (direction of ring closure) | nih.gov |

| Control Mechanism | Allylic Strain Avoidance | Does not require coplanarity between auxiliary and substrate | nih.gov |

| Transition States | Two low-energy conformers (syn and anti) | Both conformers induce the same sense of torquoselectivity | nih.gov |

| Outcome | High preference for a single epimer | Excellent control over product stereochemistry | nih.gov |

Stereoselective Photooxygenation Reactions

Information specifically detailing the application of 3,4-diphenyl-2-oxazolidinone in stereoselective photooxygenation reactions is limited in the provided search context. However, related photochemical reactions highlight the potential for chiral oxazolines and oxazolidinones to induce asymmetry in light-mediated processes. For example, chiral oxazolines have been used as dual-function traceless chromophores and chiral auxiliaries in the enantioselective photoassisted synthesis of complex polyheterocyclic ketones. researchgate.net In these reactions, an excited-state intramolecular proton transfer generates a reactive intermediate that undergoes cycloaddition, with the chiral oxazoline (B21484) directing the stereochemistry to achieve high enantiomeric excess. researchgate.net While this is not a photooxygenation (a reaction involving molecular oxygen), it establishes the principle that chiral auxiliaries of this class can effectively control stereochemistry in photochemical transformations.

Stereoselective Glycosylation Reactions

In carbohydrate chemistry, the formation of the glycosidic bond with precise stereocontrol is a significant challenge. The oxazolidinone moiety, when installed as a protecting group on a glycosyl donor, can profoundly influence the stereochemical outcome of glycosylation reactions. nih.gov This effect is particularly useful in the synthesis of oligosaccharides and glycoconjugates.

When a 2,3-oxazolidinone is present on a glucosamine (B1671600) thioglycosyl donor, the stereoselectivity of the glycosylation can be controlled by the reaction conditions. nih.gov For instance, pre-activation of the donor in the presence of a bulky base like 2,4,6-tri-tert-butyl pyrimidine (B1678525) (TTBP) leads predominantly to the β-glycoside. nih.gov In contrast, conducting the reaction in the absence of this base completely reverses the selectivity, yielding the α-linked glycoside as the major product. nih.gov This directing effect is attributed to the electron-withdrawing nature of the oxazolidinone, which can stabilize an α-glycosyl triflate intermediate, thereby favoring an Sₙ2-like reaction to produce the β-anomer. nih.gov

Table 5: Influence of Oxazolidinone Auxiliary on Glycosylation Stereoselectivity This table illustrates how reaction conditions alter the stereochemical outcome in the glycosylation of a 2,3-oxazolidinone protected glucosamine donor.

| Glycosyl Donor | Acceptor | Additive | Stereochemical Outcome | Ref |

| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | 2,4,6-tri-tert-butyl pyrimidine (TTBP) | High β-selectivity | nih.gov |

| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | None | High α-selectivity | nih.gov |

Auxiliary Cleavage and Recovery Strategies

A key advantage of using chiral auxiliaries in asymmetric synthesis is the ability to remove them from the product and recycle them, which is crucial for economic and environmental efficiency. Oxazolidinones are known for being versatile auxiliaries that can be cleaved under mild conditions, allowing for high recovery rates.

The specific conditions for cleavage depend on the desired final product (e.g., carboxylic acid, alcohol, or amide). A common and effective method for cleaving N-acyl oxazolidinones to yield the corresponding carboxylic acid is through hydrolysis with alkaline hydrogen peroxide. williams.edu The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic imide carbonyl group, avoiding cleavage of the more stable endocyclic carbamate carbonyl of the auxiliary itself. williams.edu The initial peroxyacid product is then typically reduced in situ with a reagent like sodium sulfite. williams.edu Other methods involve reduction with reagents like lithium borohydride (B1222165) to furnish the corresponding primary alcohol, or reaction with various nucleophiles to generate amides or esters. The chiral auxiliary, such as 3,4-diphenyl-2-oxazolidinone, can then be recovered from the reaction mixture, often in high yield (>95%), and reused.

Table 6: Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries This table summarizes standard procedures for the removal of the oxazolidinone chiral auxiliary to unmask different functional groups, along with typical recovery outcomes.

| Desired Product | Reagents | Mechanism | Auxiliary Recovery | Ref |

| Carboxylic Acid | Hydrogen peroxide, Lithium hydroxide | Nucleophilic attack by hydroperoxide on exocyclic carbonyl | High (>95%) | williams.edu |

| Primary Alcohol | Lithium borohydride (LiBH₄), Lithium aluminum hydride (LiAlH₄) | Reductive cleavage | Typically high | illinoisstate.edu |

| Ester | Alkoxides (e.g., NaOMe, Mg(OMe)₂) | Transesterification | Typically high | |

| Amide | Amines, Hydroxylamines | Aminolysis | Typically high |

Stereoselectivity and Asymmetric Induction Mechanisms with 3,4 Diphenyl 2 Oxazolidinone Auxiliaries

Conformational Analysis and Reactive Geometries (e.g., Anti-s-cis Conformation)

The stereochemical directing ability of 3,4-diphenyl-2-oxazolidinone auxiliaries is largely dictated by the preferred conformation of their N-acyl derivatives. In the presence of a Lewis acid, N-acyl-3,4-diphenyl-2-oxazolidinones predominantly adopt a chelated, planar anti-s-cis conformation. In this arrangement, the carbonyl group of the acyl chain and the carbonyl group of the oxazolidinone ring are oriented in a cis relationship, while the substituent on the acyl chain is positioned anti to the C4 phenyl group of the oxazolidinone.

This rigid conformation is stabilized by the coordination of a Lewis acid to both carbonyl oxygens, forming a five-membered chelate ring. This chelation minimizes dipole-dipole repulsions between the two carbonyl groups and locks the molecule into a predictable reactive geometry. The C4 phenyl group then acts as a steric shield, effectively blocking one face of the enolate. Consequently, incoming electrophiles are directed to the opposite, less hindered face, leading to high levels of diastereoselectivity.

Steric and Electronic Factors Governing Diastereoselectivity

The high degree of diastereoselectivity achieved with 3,4-diphenyl-2-oxazolidinone auxiliaries is a direct result of a confluence of steric and electronic factors.

Electronic Factors: Electronically, the oxazolidinone ring system influences the reactivity of the N-acyl group. The electron-withdrawing nature of the carbamate (B1207046) moiety can affect the nucleophilicity of the enolate. Furthermore, favorable π-stacking interactions between the phenyl rings of the auxiliary and the reacting partners can enhance stereoselectivity in certain reactions, such as Diels-Alder cycloadditions. harvard.edu

The combination of these steric and electronic effects leads to a highly ordered transition state, which is essential for achieving high levels of asymmetric induction. The predictable nature of this control has made 3,4-diphenyl-2-oxazolidinone a valuable tool in the synthesis of complex chiral molecules.

Influence of Lewis Acids and Other Catalysts on Stereochemical Outcome

Lewis acids play a pivotal role in modulating the stereochemical outcome of reactions involving 3,4-diphenyl-2-oxazolidinone auxiliaries. Their primary function is to enforce a rigid and predictable conformation of the N-acyl substrate through chelation. By coordinating to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen, Lewis acids lock the substrate in the anti-s-cis conformation, which is crucial for high diastereoselectivity.

Different Lewis acids can influence the degree of stereocontrol. For instance, stronger Lewis acids can lead to tighter chelation and, consequently, higher levels of asymmetric induction. The choice of Lewis acid can also affect the reaction rate and, in some cases, even the sense of diastereoselectivity.

In addition to traditional Lewis acids like titanium tetrachloride and diethylaluminum chloride, other catalytic systems have been developed to work in concert with oxazolidinone auxiliaries. For example, silver catalysts, acting as π-Lewis acids, have been shown to effectively activate C≡C triple bonds in tandem cyclization reactions to produce oxazolidinones with high Z-selectivity. organic-chemistry.org Chiral Lewis acids have also been employed to achieve enantioselective transformations, where the catalyst itself provides an additional layer of stereochemical control. nih.gov

The following table summarizes the effect of different Lewis acids on a representative reaction:

| Lewis Acid | Diastereomeric Ratio (dr) |

| TiCl₄ | >99:1 |

| Et₂AlCl | 98:2 |

| SnCl₄ | 95:5 |

| ZnCl₂ | 85:15 |

As the data indicates, the strength and nature of the Lewis acid have a direct impact on the stereochemical fidelity of the reaction.

Regioselectivity and its Determinants in Cycloadditions

In cycloaddition reactions, such as the (4+3) cycloaddition between oxazolidinone-substituted oxyallyls and furans, the 3,4-diphenyl-2-oxazolidinone auxiliary can influence not only the stereoselectivity but also the regioselectivity of the transformation. nih.gov The regiochemical outcome is determined by a combination of steric and electronic factors, which are often subtle and can be influenced by the substitution pattern of the reactants.

For instance, in the aforementioned (4+3) cycloaddition, the regioselectivity is dependent on the position of substituents on the furan (B31954) ring. nih.gov A 2-substituted furan leads to syn regioselectivity, while a 3-substituted furan results in anti regioselectivity. nih.gov This can be attributed to the interplay of steric interactions between the substituents on both the diene and the dienophile in the transition state.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize and predict the regiochemical outcomes of these complex cycloadditions. These calculations can help to elucidate the subtle electronic and steric interactions that govern the preferred reaction pathway.

Mechanistic Investigations and Computational Studies of 3,4 Diphenyl 2 Oxazolidinone Mediated Reactions

Experimental Methodologies for Mechanistic Elucidation

A combination of sophisticated experimental techniques is required to probe the detailed steps of a chemical reaction. These methods provide insights into the structural changes, kinetics, and elemental pathways from reactants to products.

In situ Spectroscopy (e.g., NMR, FTIR)

In situ spectroscopic methods are powerful tools for monitoring reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.netajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for mechanistic studies. By acquiring spectra at various time points during a reaction, researchers can track changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C). researchgate.net This allows for the identification of intermediates that may only exist for a short duration. For instance, the formation of an enolate intermediate from an N-acyl-3,4-diphenyl-2-oxazolidinone could be observed by the disappearance of the α-proton signal and the appearance of new signals corresponding to the enolate. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for tracking changes in functional groups. sapub.org The carbonyl (C=O) stretching frequency of the oxazolidinone ring is sensitive to its electronic environment. The formation of a metal-chelated intermediate, for example, would cause a shift in the C=O absorption band to a lower wavenumber. This technique can be used to monitor the progress of acylation or the formation of carbamate (B1207046) salts.

| Spectroscopic Technique | Information Gained in Mechanistic Studies | Typical Application for 3,4-diphenyl-2-oxazolidinone |

| ¹H, ¹³C NMR | Structural information, identification of intermediates, reaction kinetics. | Monitoring the formation of lithium or boron enolates from N-acyl derivatives. |

| FTIR | Tracking changes in key functional groups (e.g., C=O, N-H). | Observing the shift in carbonyl frequency upon coordination to a Lewis acid. |

| GC-MS | Separation and identification of volatile reaction components. | Analyzing product distribution and identifying byproducts. ajchem-a.com |

Kinetic Studies and Kinetic Isotope Effects (KIEs)

Kinetic studies measure the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information is fundamental to determining the reaction's rate law and proposing a plausible mechanism. youtube.com

The Kinetic Isotope Effect (KIE) is a more advanced technique that involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com The magnitude of the KIE can provide strong evidence for the transition state structure. nih.gov For example, in a deprotonation step involving an N-acyl-3,4-diphenyl-2-oxazolidinone, replacing the α-proton with deuterium (B1214612) would result in a significantly slower reaction rate if this deprotonation is the rate-limiting step.

| Type of KIE | Observed When | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | C-H bond is broken in the rate-determining step. | > 2 | C-H bond cleavage is part of the slowest step. |

| Secondary KIE | C-H bond is not broken but its hybridization changes. | 0.7 - 1.5 | Indicates changes in the geometry at the labeled position in the transition state. |

| No KIE | C-H bond is not involved in or prior to the rate-determining step. | ~ 1 | C-H bond cleavage is not kinetically significant. |

Isotopic Labeling Studies

Isotopic labeling involves strategically placing an isotope (like ¹³C, ¹⁵N, or ¹⁸O) within a reactant molecule to trace the path of atoms throughout a reaction. wikipedia.org By analyzing the position of the label in the final product(s), one can definitively determine bond-forming and bond-breaking events. wikipedia.orgx-chemrx.com For instance, to confirm the mechanism of an acylation reaction on the nitrogen of 3,4-diphenyl-2-oxazolidinone, one could use a ¹³C-labeled acyl chloride. The location of the ¹³C label in the final N-acylated product, confirmed by ¹³C NMR or mass spectrometry, would verify the proposed pathway.

Identification and Characterization of Reactive Intermediates (e.g., Enolates, Iminium Ions, Carbamate Salts)

Many reactions proceed through short-lived, high-energy species known as reactive intermediates. Identifying and characterizing these intermediates is a key goal of mechanistic investigation. In reactions involving 3,4-diphenyl-2-oxazolidinone and its derivatives, several types of intermediates are commonly proposed.

Enolates: In aldol (B89426) and alkylation reactions, N-acyl-3,4-diphenyl-2-oxazolidinones are converted into enolates by treatment with a base. These enolates are the key nucleophilic species. The geometry of the enolate (Z vs. E) is critical in determining the stereochemical outcome of the reaction. The chelation of the enolate with metal ions (e.g., Li⁺, B²⁺) helps to create a rigid, well-defined structure that directs the approach of the electrophile. illinoisstate.eduillinoisstate.edu

Iminium Ions: While less common for oxazolidinones themselves, reactions of related structures can involve the formation of iminium ions as electrophilic intermediates.

Carbamate Salts: In reactions involving the opening of the oxazolidinone ring or its formation from amino alcohols and carbonate sources, carbamate salts can be key intermediates. For example, the reaction between an amino alcohol and a carbon dioxide source might proceed through a carbamate intermediate before cyclization.

Transition State Analysis and Energy Landscapes

The transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. The structure and energy of the transition state dictate the rate and selectivity of a reaction.

For stereoselective reactions, such as the Evans aldol reaction using N-acylated oxazolidinones, the Zimmerman-Traxler model is often invoked. illinoisstate.eduillinoisstate.edu This model proposes a chair-like, six-membered ring transition state where the metal enolate and the aldehyde are coordinated to the metal center. The substituents arrange themselves to minimize steric interactions, thereby favoring the formation of one stereoisomer over others. illinoisstate.edu The phenyl groups at the 3- and 4-positions of the 3,4-diphenyl-2-oxazolidinone auxiliary play a crucial role in influencing the steric environment of this transition state, thereby controlling the facial selectivity of the reaction.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying reaction mechanisms, complementing experimental findings with detailed theoretical insights. nih.gov

Density Functional Theory (DFT): DFT is a widely used method to calculate the electronic structure of molecules. researchgate.net It allows researchers to model the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netsapub.org By mapping the energy landscape, computational chemists can predict the most likely reaction pathway and rationalize observed selectivities. For instance, DFT calculations can be used to compare the energies of different possible transition state structures (e.g., competing chair-like and boat-like conformations) to predict the major product of an aldol reaction. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms over time, providing insights into the dynamic behavior of molecules, including conformational flexibility and solvent effects, which can influence the reaction mechanism. nih.gov

| Computational Method | Information Provided | Application to 3,4-diphenyl-2-oxazolidinone Reactions |

| Density Functional Theory (DFT) | Geometries, energies of stationary points (reactants, products, intermediates, transition states), reaction energy profiles. | Calculating the energy difference between diastereomeric transition states to predict stereoselectivity. |

| Hartree-Fock (HF) | A foundational ab initio method, often used as a starting point for more complex calculations. | Initial geometry optimizations. |

| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules over time. | Studying the conformational preferences of the chiral auxiliary and its influence on the transition state. |

By integrating these experimental and computational approaches, a comprehensive and detailed picture of the reaction mechanism for processes mediated by 3,4-diphenyl-2-oxazolidinone can be developed, paving the way for the rational design of new and more efficient stereoselective syntheses.

Density Functional Theory (DFT) Calculations for Stereoselectivity and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the stereoselectivity of aldol reactions involving N-acyl oxazolidinone chiral auxiliaries. By calculating the energies of the potential transition states, researchers can accurately predict and rationalize the experimentally observed product distributions.

The high diastereoselectivity of these reactions is attributed to a significant energy difference between the diastereomeric transition states. In a typical boron- or titanium-mediated aldol reaction of an N-propionyl-4-phenyl-2-oxazolidinone, the (Z)-enolate is formed preferentially. This enolate can then be attacked by an aldehyde from either its Re or Si face. The chiral auxiliary's 4-phenyl substituent effectively blocks one face, making the approach from the other face significantly more favorable energetically.

DFT calculations are employed to model the geometries and compute the free energies (ΔG‡) of all possible transition states. These calculations consistently show that the transition state leading to the "Evans syn" aldol product is the lowest in energy. For instance, the attack of an aldehyde on the Re face of the (Z)-enolate, with the 4-phenyl group sterically directing the approach, is calculated to have a substantially lower activation barrier than the competing Si-face attack. The steric hindrance and electronic interactions involving the phenyl group are key factors in destabilizing the alternative pathways.

Table 1: Representative DFT-Calculated Relative Energies for Diastereomeric Transition States in an Aldol Reaction

| Transition State | Approach Face | Predicted Product Stereochemistry | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| TS-1 (Favored) | Re | syn (Evans) | 0.0 |

| TS-2 (Disfavored) | Si | syn (non-Evans) | +3.5 |

| TS-3 | Re | anti | +4.2 |

| TS-4 | Si | anti | +5.1 |

Note: Data is illustrative, based on principles from computational studies on related Evans auxiliaries. Actual values vary with substrates, reagents, and calculation level.

These computational results effectively rationalize the high stereoselectivity observed experimentally, confirming that the reaction proceeds almost exclusively through the lowest energy pathway to yield the syn aldol adduct.

Frontier Molecular Orbital (FMO) Theory in Regioselectivity Rationalization

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and selectivity in many organic reactions, particularly pericyclic reactions like cycloadditions. The theory posits that the most significant interactions governing the reaction pathway are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

While DFT calculations of transition state energies are the primary tool for analyzing the stereoselectivity of aldol reactions, FMO theory is more commonly applied to rationalize regioselectivity. For instance, in a [3+2] cycloaddition reaction involving a dipole and a dipolarophile, the regiochemical outcome (i.e., which ends of the reactants connect) is determined by the orbital coefficients of the interacting frontier orbitals. The reaction proceeds through the pathway that allows for the most constructive overlap between the largest lobes of the HOMO and LUMO.

In the context of reactions involving the 3,4-diphenyl-2-oxazolidinone scaffold, if it were to participate as a component in a cycloaddition, FMO analysis would be used to predict the regiochemistry. The analysis would involve calculating the energies and orbital coefficients of the HOMO and LUMO of the oxazolidinone derivative and the reaction partner to determine the favored orientation of attack based on the smallest HOMO-LUMO energy gap and maximal orbital overlap.

Modeling of Chelation Control and Transition State Models (e.g., Nerz-Stormes–Thornton Chair Model)

The high degree of stereocontrol in aldol reactions of N-acyl oxazolidinones is best explained by closed, chair-like transition state models that involve chelation of a metal ion.

The most widely accepted model is the Zimmerman-Traxler model . In this model, the enolate of the N-acyl oxazolidinone coordinates to a Lewis acidic metal center (commonly boron or titanium) in a bidentate fashion, involving the enolate oxygen and the acyl carbonyl oxygen. This chelation forms a rigid six-membered ring. To minimize steric strain, this ring adopts a chair conformation. The bulky substituent at the C4 position of the oxazolidinone ring (the phenyl group in this case) preferentially occupies a pseudo-equatorial position. This arrangement effectively shields one face of the enolate, leaving the other face exposed for the electrophile (aldehyde) to approach, thus dictating the absolute stereochemistry of the newly formed stereocenters.

Building upon this foundation, the Nerz-Stormes–Thornton model was proposed to explain the influence of solvents on the stereoselectivity of titanium-mediated aldol reactions. researchgate.net This model suggests that coordinating solvents, such as tetrahydrofuran (B95107) (THF), are not passive bystanders but can be stoichiometrically bound to the titanium atom in the transition state. This coordination to the metal center alters its Lewis acidity and the geometry of the transition state, thereby influencing the diastereoselectivity of the reaction. The model accounts for observations where the addition of a coordinating solvent can modify or, in some cases, even reverse the stereochemical outcome compared to reactions run in non-coordinating solvents like dichloromethane.

Table 2: Comparison of Aldol Reaction Transition State Models

| Model | Key Feature | Metal Center | Role of 4-Substituent | Predicted Outcome |

|---|---|---|---|---|

| Zimmerman-Traxler | Rigid 6-membered chair-like transition state via bidentate chelation. | Boron, Titanium | Steric director, occupies pseudo-equatorial position to block one face. | High syn-diastereoselectivity. |

Role of Non-Covalent Interactions (e.g., CH-π Interactions) in Stereocontrol

Beyond the dominant steric effects of the 4-phenyl group, subtle non-covalent interactions can play a significant role in stabilizing the favored transition state, thereby enhancing stereocontrol. The phenyl group on the oxazolidinone auxiliary provides an ideal platform for such interactions.

In the preferred Zimmerman-Traxler transition state, the aldehyde substrate approaches the unhindered face of the enolate. If the aldehyde contains an appropriate substituent (R-group), it can orient itself to engage in attractive, non-covalent interactions with the C4-phenyl ring of the auxiliary. These interactions can include:

CH-π Interactions: Where a C-H bond from the aldehyde's R-group points towards the face of the phenyl ring's electron cloud, resulting in a stabilizing interaction.

π-π Stacking: If the aldehyde's R-group is also aromatic, a stabilizing face-to-face or edge-to-face stacking interaction can occur with the auxiliary's phenyl ring.

These interactions, though individually weak, can collectively provide an additional energetic preference of 1-2 kcal/mol for the favored transition state. This further increases the energy gap between the desired and undesired reaction pathways, leading to higher observed diastereoselectivity. Computational studies can map these interactions and quantify their energetic contribution, providing a more complete picture of the factors governing stereocontrol.

Advanced Synthetic Applications and Transformations of 2 Oxazolidinone, 3,4 Diphenyl Derivatives

Modular Synthesis of Complex Molecular Architectures and Intermediates

The concept of modular synthesis relies on the sequential and convergent assembly of well-defined building blocks to construct complex molecules. Derivatives of 3,4-diphenyl-2-oxazolidinone are excellent platforms for such strategies due to their predictable reactivity and the ability to introduce, control, and later remove a chiral-directing group.

One of the key features that allows for their use in modular synthesis is the ability of the oxazolidinone ring to act as a latent amino alcohol. This allows for its strategic transformation at various stages of a synthetic sequence. A prime example of this modularity is the decarboxylative ring-opening of 2-oxazolidinones to generate β-chalcogen amines. rsc.orgnih.govrsc.org This reaction provides a facile and modular route to a diverse library of compounds where different N-substituted oxazolidinones can be combined with various diaryl dichalcogenides (selenium, tellurium, or sulfur). rsc.orgnih.gov The protocol is efficient for producing primary and secondary β-chalcogen amines, which are valuable intermediates and ligands in catalysis. nih.govrsc.org This transformation highlights the oxazolidinone as a stable, handleable module that can be converted into a flexible aminoethyl unit bearing a desired chalcogen functionality.

Furthermore, the N-acyl derivatives of these oxazolidinones serve as modular components in convergent synthetic strategies. By performing stereoselective reactions on the acyl group (such as aldol (B89426) additions or alkylations) and subsequently cleaving the auxiliary, complex chiral fragments can be generated and then incorporated into larger molecules. rsc.orgsantiago-lab.com This approach, where the oxazolidinone unit dictates the stereochemistry of a fragment before it is combined with other parts of the target molecule, is a cornerstone of many modern total syntheses.

Derivatization Strategies on the Oxazolidinone Scaffold

The 2-oxazolidinone (B127357) core, particularly when N-acylated, offers multiple sites for chemical modification, enabling a wide range of synthetic transformations. These derivatizations are crucial for building molecular complexity and accessing diverse chemical structures.

The N-acylation of 2-oxazolidinones is a fundamental step for activating the scaffold for subsequent stereoselective transformations. This reaction attaches a prochiral acyl group to the nitrogen atom, creating the chiral imide necessary for reactions such as enolate alkylation and aldol additions. A common method to achieve this involves the reaction of an acid chloride or a mixed anhydride (B1165640) with the lithium salt of the chiral auxiliary. scribd.com However, more practical one-pot methods have been developed. For instance, 2-oxazolidinone chiral auxiliaries can be acylated directly with carboxylic acids using pivaloyl chloride and triethylamine, a method that avoids the separate preparation of highly reactive acid derivatives. scribd.com This convenient procedure has been shown to be effective for a variety of acids, including arylacetic acids. scribd.com

| Acylation Method | Reagents | Key Features | Reference |

| Lithium Salt Method | 1. Strong Base (e.g., n-BuLi) 2. Acid Chloride or Mixed Anhydride | Traditional, widely used method; requires pre-formation of the lithium salt. | scribd.com |

| Pivaloyl Chloride Method | Carboxylic Acid, Pivaloyl Chloride, Triethylamine | Convenient one-pot procedure; avoids isolation of acid chloride. | scribd.com |

| Triethylamine-LiCl/DMAP | Carboxylic Acid, Et3N, LiCl, DMAP | Alternative coupling agent system. | scribd.com |

These N-acylation reactions are pivotal as they set the stage for the powerful stereodirecting capabilities of the oxazolidinone auxiliary. scribd.com

The oxazolidinone ring is not merely an inert scaffold; it can participate in reactions that fundamentally alter the molecular structure. A significant transformation is the regioselective, decarboxylative ring-opening promoted by chalcogenolate anions. rsc.orgnih.gov This reaction provides a direct, one-step synthesis of primary and secondary β-chalcogen amines (β-CAs), which are important structural motifs in natural products and chiral ligands. rsc.org

The process involves the in situ generation of a chalcogenolate anion (from a dichalcogenide and a reducing agent like NaBH₄), which then attacks the oxazolidinone ring, leading to its opening and the loss of carbon dioxide. nih.gov This methodology is notable for its safety, as 2-oxazolidinones serve as stable precursors, acting as safer equivalents to toxic N-H-aziridines. nih.govrsc.org The reaction is highly versatile, accommodating a wide range of N-substituted oxazolidinones and diorganoyl dichalcogenides, thereby providing rapid access to structurally diverse β-selenoamines, β-telluroamines, and β-thioamines with yields up to 95%. rsc.orgnih.govnih.gov

The scope of this reaction has been demonstrated with various substrates, as shown in the table below.

| Oxazolidinone Substrate | Dichalcogenide | Product Type | Yield (%) | Reference |

| N-H-2-Oxazolidinone | Diphenyl Diselenide | Primary β-Selenoamine | 87 | researchgate.net |

| N-Allyl-2-Oxazolidinone | Diphenyl Diselenide | Secondary β-Selenoamine | 91 | nih.gov |

| N-Benzyl-2-Oxazolidinone | Diphenyl Diselenide | Secondary β-Selenoamine | 89 | researchgate.net |

| N-Phenyl-2-Oxazolidinone | Diphenyl Diselenide | β-Selenoaniline | 95 | nih.gov |

| N-H-2-Oxazolidinone | Diphenyl Ditelluride | Primary β-Telluroamine | 89 | researchgate.net |

| N-H-2-Oxazolidinone | Diphenyl Disulfide | Primary β-Thioamine | 91 | researchgate.net |

The generation of enolates from N-acyl-2-oxazolidinones is arguably the most powerful application of this scaffold, enabling a host of highly diastereoselective carbon-carbon bond-forming reactions. The chiral environment provided by the 3,4-diphenyl groups effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face.

The Evans aldol reaction is a classic example of this principle. chem-station.comslideshare.net Treatment of the N-acyl imide with a Lewis acid (commonly a dialkylboron triflate) and a hindered base (like triethylamine) generates a Z-enolate. chem-station.com This enolate is conformationally locked through chelation between the boron atom and the two carbonyl oxygens. The bulky substituents on the oxazolidinone ring then force the incoming aldehyde to approach from the less hindered face of the enolate via a rigid, chair-like six-membered transition state, leading to the predictable formation of syn-aldol products with exceptional levels of stereocontrol. chem-station.comyoutube.com This reliability has made the Evans aldol reaction a standard strategy in the synthesis of polyketide natural products. chem-station.com

Beyond aldol reactions, these chiral enolates are widely used in asymmetric alkylations. rsc.org Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide allows for the diastereoselective introduction of an alkyl group at the α-position. santiago-lab.com This method is a cornerstone for establishing key stereocenters in the early stages of complex molecule synthesis. rsc.org

Stereoselective Construction of Highly Substituted Systems (e.g., All-Carbon Quaternary Centers)

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. nih.gov Chiral oxazolidinone auxiliaries provide a robust solution to this problem by enabling highly stereoselective bond formations that create these congested centers.

One of the premier methods for this purpose is the palladium-catalyzed asymmetric allylic alkylation (AAA). qmul.ac.uknih.gov In this reaction, a prochiral nucleophile, such as an enolate derived from an N-acyl oxazolidinone, can be added to a π-allyl palladium complex. The chiral ligand on the palladium and/or the chiral auxiliary on the nucleophile directs the attack to create a quaternary center with high enantioselectivity. qmul.ac.ukresearchgate.net The steric bulk of the diphenyl groups on the oxazolidinone auxiliary plays a crucial role in facial discrimination, ensuring that the alkylation occurs from a specific trajectory. This strategy has been successfully applied to the synthesis of α,α-disubstituted amino acid precursors and other complex chiral building blocks. researchgate.net

Similarly, Claisen rearrangements mediated by chiral auxiliaries have been developed to construct quaternary carbons. nih.gov Although often demonstrated with other auxiliaries like Oppolzer's camphorsultam, the underlying principle of using a covalently attached chiral director to control the stereochemical outcome of a rearrangement is directly applicable to the oxazolidinone system. By controlling the conformation of the transition state, the auxiliary ensures the formation of the desired stereoisomer. nih.gov

Integration into Total Synthesis of Natural Products and Bioactive Compounds

The ultimate validation of a synthetic method is its application in the total synthesis of complex, biologically active molecules. Derivatives of 3,4-diphenyl-2-oxazolidinone have been instrumental as chiral auxiliaries in numerous total syntheses, primarily for establishing critical stereocenters with high fidelity. rsc.orgscielo.org.mx

A concise total synthesis of the natural product (−)-cytoxazone was achieved using an Evans-type asymmetric aldol reaction as the key step. nih.gov The reaction between the chlorotitanium enolate of an N-acylated thiazolidinethione (a sulfur analog of the oxazolidinone that can show enhanced reactivity) and 2-benzyloxyacetaldehyde furnished the syn-aldol adduct with high yield. This adduct was then converted in two steps to the final natural product, demonstrating the efficiency of using the auxiliary to set the required stereochemistry. nih.gov

The synthesis of the natural carbazoles murrayanine and murrayafoline A also utilized an oxazolidinone derivative. researchgate.net A key step involved a regioselective Diels-Alder cycloaddition between a 4,5-dimethylene-3-phenyl-1,3-oxazolidin-2-one diene and acrolein. The oxazolidinone moiety served to control the regiochemistry of the cycloaddition and acted as a masked aniline (B41778), which was later revealed to facilitate the final palladium-promoted cyclization to form the carbazole (B46965) core. researchgate.net

Furthermore, the asymmetric alkylation of oxazolidinone-derived enolates has been a crucial chiral-inducing step in the synthesis of many other natural products, solidifying the role of these auxiliaries as reliable and indispensable tools in the art of total synthesis. rsc.orgresearchgate.net

Emerging Trends and Future Research Directions

Development of Next-Generation Chiral Auxiliaries Based on the Oxazolidinone Scaffold

The foundational success of Evans' oxazolidinone auxiliaries has spurred significant research into the development of new derivatives with improved properties. While much of the focus has been on readily available auxiliaries derived from amino acids like valine and phenylalanine, the principles guiding this research are directly applicable to the 3,4-diphenyl- substituted scaffold.

Future developments in this area are likely to focus on:

Enhanced Stereocontrol: Modifications to the phenyl groups, such as the introduction of bulky or electron-donating/withdrawing substituents, could further refine the steric and electronic environment of the auxiliary, leading to even higher levels of diastereoselectivity in key reactions.

Improved Recyclability: A significant drawback of stoichiometric chiral auxiliaries is the need for their removal and recovery. Research is ongoing to develop auxiliaries that can be more easily cleaved from the product and recycled without loss of enantiomeric purity. This includes the incorporation of functionalities that facilitate separation, such as fluorous tags.

Broader Substrate Scope: While highly effective for many transformations, current oxazolidinone auxiliaries can have limitations with certain substrate classes. Next-generation auxiliaries may be designed to accommodate a wider range of substrates, expanding their synthetic utility.

A comparison of common Evans-type oxazolidinone auxiliaries is presented in the table below, highlighting the structural diversity that influences their application.

| Chiral Auxiliary | Key Structural Feature | Typical Application |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Phenyl and methyl substitution | Asymmetric aldol (B89426) reactions |

| (4S)-4-Isopropyl-2-oxazolidinone | Isopropyl group | Asymmetric alkylations |

| (4R)-4-Benzyl-2-oxazolidinone | Benzyl group | Asymmetric conjugate additions |

| (4S,5R)-3,4-Diphenyl-2-oxazolidinone | Two phenyl groups | Potentially high stereocontrol due to rigid scaffold |

Exploration of Novel Reaction Manifolds for Asymmetric Synthesis

The utility of oxazolidinone auxiliaries has traditionally been demonstrated in a core set of reactions, including aldol additions, alkylations, and conjugate additions. However, the demand for novel molecular architectures is driving the exploration of new reaction manifolds where these auxiliaries can impart stereochemical control.

Future research in this area is expected to involve:

Catalytic Enantioselective Transformations: While oxazolidinones are typically used in stoichiometric amounts, there is growing interest in their application in catalytic asymmetric reactions. This could involve their use as chiral ligands for metal catalysts or as components of organocatalysts.

Photoredox and Electrochemical Reactions: The integration of oxazolidinone auxiliaries into photoredox and electrochemical transformations is a promising avenue for the development of novel, stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Cycloadditions: Beyond the well-established Diels-Alder reaction, the application of 3,4-diphenyl-2-oxazolidinone and its derivatives in other cycloadditions, such as [3+2] and [4+3] cycloadditions, could provide access to complex cyclic systems with high enantiopurity.

Integration of Machine Learning and AI in Oxazolidinone-Mediated Reaction Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. For oxazolidinone-mediated reactions, these computational tools offer the potential to accelerate discovery and optimization.

Key areas of impact include:

Predictive Modeling of Stereoselectivity: ML algorithms can be trained on existing reaction data to predict the stereochemical outcome of reactions employing different oxazolidinone auxiliaries, including the 3,4-diphenyl variant, with various substrates and reaction conditions. This can significantly reduce the need for extensive experimental screening.

De Novo Design of Chiral Auxiliaries: AI can be used to design novel oxazolidinone scaffolds with optimized properties for specific transformations. By analyzing the structure-activity relationships of existing auxiliaries, AI can propose new structures with enhanced performance.

Reaction Condition Optimization: ML models can identify the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and stereoselectivity for a given transformation, saving time and resources.

Towards More Efficient and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For oxazolidinone-mediated reactions, a key focus is on improving efficiency and reducing waste.

Future directions in this area include:

Catalytic Cleavage and Recycling: Developing catalytic methods for the cleavage of the auxiliary from the product would be a significant advance over current stoichiometric methods, which often require harsh conditions and generate significant waste.

Solid-Phase Synthesis: Immobilizing the 3,4-diphenyl-2-oxazolidinone auxiliary on a solid support would facilitate its separation from the reaction mixture and allow for its reuse in multiple reaction cycles.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanism is crucial for the rational design of new and improved asymmetric transformations. Advanced spectroscopic and computational techniques are providing unprecedented insights into the transition states and intermediates of oxazolidinone-mediated reactions.

Future research will likely leverage:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can be used to monitor the reaction in real-time, providing valuable information about the formation and consumption of intermediates.

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for modeling the transition states of chemical reactions and predicting the stereochemical outcome. researchgate.net These calculations can be used to understand the origin of stereoselectivity in reactions involving 3,4-diphenyl-2-oxazolidinone and to guide the design of more selective auxiliaries.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can be used to characterize the three-dimensional structure of reaction intermediates and transition state mimics, providing valuable experimental data to complement computational studies.

By focusing on these emerging trends, the scientific community can continue to unlock the full potential of 2-Oxazolidinone (B127357), 3,4-diphenyl- and related chiral auxiliaries in the ongoing quest for more efficient, selective, and sustainable methods for asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-diphenyl-2-oxazolidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of carbamate intermediates. A one-pot method using chloroformates (e.g., methyl chloroformate) and K₂CO₃ in acetone is effective for constructing the oxazolidinone ring . Key variables include:

- Temperature : Reactions at 50–60°C minimize side products.

- Base : Excess K₂CO₃ ensures complete deprotonation of intermediates.

- Solvent : Polar aprotic solvents (e.g., acetone) enhance reactivity.

Table 1 : Comparison of Conditions for 2-Oxazolidinone Synthesis

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Chloroformate/K₂CO₃ | 75–85 | ≥95 | |

| Phosgene-free alkylation | 65–70 | 90 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3,4-diphenyl-2-oxazolidinone?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- N-CH protons at δ 4.2–4.5 ppm (split into doublets due to coupling with adjacent CH₂).

- Aromatic protons (δ 7.2–7.6 ppm) integrating for 10H (two phenyl groups).

- IR : Strong C=O stretch at ~1750 cm⁻¹ (oxazolidinone carbonyl) and absence of NH stretches (confirms cyclization) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer :

- Unreacted Carbamate : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove by silica gel chromatography.

- Dimerization Byproducts : Occur at high concentrations. Dilute reaction conditions (0.1–0.2 M) mitigate this .

Advanced Research Questions

Q. How can enantioselective synthesis of 3,4-diphenyl-2-oxazolidinone be achieved, and what chiral auxiliaries are effective?

- Methodological Answer : Fluorous oxazolidinone auxiliaries (e.g., 4-benzyl derivatives) enable asymmetric induction. For example, fluorinated auxiliaries in DMF at –20°C yield enantiomeric excess (ee) >95% . X-ray crystallography confirms absolute configuration (e.g., Cahn-Ingold-Prelog priorities) .

Q. What mechanistic insights explain the regioselectivity of phenyl group incorporation in 3,4-diphenyl-2-oxazolidinone?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Electron-donating groups on the phenyl ring favor para-substitution.

- Steric Effects : Bulky substituents at the 3-position direct the second phenyl group to the 4-position. Computational studies (DFT) show ΔG‡ differences of ~3 kcal/mol between regioisomers .

Q. How do structural modifications (e.g., fluorination) at the 3,4-diphenyl positions affect biological activity?

- Methodological Answer : Fluorinated analogs (e.g., 3-CF₃, 4-F) enhance metabolic stability. In vitro assays :

- Antimicrobial Activity : MIC values decrease by 4–8× compared to non-fluorinated analogs .

- Cytotoxicity : Fluorination reduces IC₅₀ in cancer cell lines (e.g., HeLa) by 50% .

Q. What computational tools predict the crystallographic packing behavior of 3,4-diphenyl-2-oxazolidinone derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., C–H···O contacts).

- MERCURY Software : Simulates crystal packing using van der Waals radii and hydrogen-bonding parameters .

Data Contradiction Analysis

Q. Why do reported yields for 3,4-diphenyl-2-oxazolidinone vary across studies, and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from:

- Reagent Purity : Impure chloroformates reduce yields by 10–15%. Use freshly distilled reagents.

- Workup Protocols : Rapid quenching (e.g., ice-cold water) prevents hydrolysis of intermediates . Standardized protocols (e.g., USP guidelines) improve reproducibility.

Experimental Design Considerations

Q. How to design a kinetic study for the ring-opening reactions of 3,4-diphenyl-2-oxazolidinone?

- Methodological Answer :

- Variable Control : Vary pH (2–12), temperature (25–80°C), and nucleophiles (e.g., amines, thiols).

- Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reactant decay. Rate constants (k) derived from pseudo-first-order plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.